molecular formula C10H12N2OS B2388614 5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol CAS No. 940271-60-3

5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol

Cat. No.: B2388614
CAS No.: 940271-60-3
M. Wt: 208.28
InChI Key: SRWHCIKMKOGGRD-UHFFFAOYSA-N
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Description

Overview of Pyridine-2-thiol (B7724439) Scaffolds in Organic and Heterocyclic Chemistry

The pyridine-2-thiol scaffold, also known as 2-mercaptopyridine (B119420), is a prominent heterocyclic compound in organic synthesis. ontosight.ainih.gov It exists in a tautomeric equilibrium with its thioamide form, 2(1H)-pyridinethione. wikipedia.org This structural feature, combined with the presence of the acidic thiol group, makes it a versatile intermediate for a variety of chemical reactions. ontosight.ai

Pyridine-2-thiol and its derivatives are recognized for several key chemical and biological attributes:

Coordinating Agents: The ability of the thiol group and the pyridine (B92270) nitrogen to chelate metal ions has led to their use in coordination chemistry, catalysis, and materials science. ontosight.aiwikipedia.org

Synthetic Intermediates: These scaffolds serve as foundational materials in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai

Biological Activity: The pyridine-2-thiol moiety is associated with various biological functions, including enzyme inhibition and antioxidant properties. ontosight.ai For instance, certain derivatives have been investigated for their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes, while others have shown antiparasitic activity when complexed with metals like gold. ashdin.comnih.gov

Significance of Pyrrolidine (B122466) Moieties in Chemical Synthesis and Design

The pyrrolidine ring is a five-membered, saturated nitrogen heterocycle that is considered a "privileged scaffold" in medicinal chemistry. nih.govnbinno.com Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its importance in drug discovery and design. nih.govfrontiersin.org

Key characteristics that contribute to the significance of the pyrrolidine moiety include:

Three-Dimensional Structure: The non-planar, sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional architecture that is advantageous for exploring pharmacophore space and achieving specific spatial orientations for interaction with biological targets. nih.govnbinno.comresearchgate.net

Stereochemical Complexity: The presence of stereogenic centers in substituted pyrrolidines allows for the creation of diverse stereoisomers, which can lead to different biological profiles and binding modes with enantioselective proteins. nih.govresearchgate.net

Broad Biological Profile: Pyrrolidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antioxidant effects. frontiersin.org

Synthetic Versatility: Pyrrolidines are not only targets in synthesis but are also used as chiral controllers, organocatalysts, and ligands in asymmetric synthesis. nih.gov Modern synthetic strategies, such as the photo-promoted ring contraction of pyridines, provide innovative routes to access functionalized pyrrolidine skeletons. osaka-u.ac.jpnih.gov

Rationale for Investigating the Hybrid Structure of 5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol

The rationale for designing and studying a hybrid molecule like this compound stems from the principles of molecular hybridization. This strategy involves combining two or more pharmacophoric units to create a new chemical entity with potentially enhanced or novel properties.

The specific combination of the pyridine-2-thiol scaffold and a pyrrolidine moiety via a carbonyl linker is a deliberate design choice. The pyridine-2-thiol portion provides a platform known for its coordinating abilities and biological relevance. The pyrrolidine ring introduces conformational flexibility, three-dimensionality, and a history of potent biological interactions. ontosight.ainih.gov The carbonyl group acts as a rigid linker that influences the electronic properties and spatial arrangement of the two core structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolidin-1-yl-(6-sulfanylidene-1H-pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c13-10(12-5-1-2-6-12)8-3-4-9(14)11-7-8/h3-4,7H,1-2,5-6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWHCIKMKOGGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Pyrrolidine 1 Carbonyl Pyridine 2 Thiol and Its Analogues

Strategies for Constructing the Pyridine-2-thiol (B7724439) Core

The synthesis of the pyridine-2-thiol core is a foundational step in the generation of 5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol and related compounds. This process involves the initial formation of a suitable pyridine (B92270) ring precursor, followed by the precise introduction of a thiol group at the C-2 position.

Formation of the Pyridine Ring System Precursors

The construction of the pyridine ring can be achieved through various classical and modern synthetic methods. Classical approaches often involve condensation reactions, such as the Hantzsch or Chichibabin pyridine syntheses, which build the heterocyclic ring from acyclic precursors. More contemporary methods may utilize metal-catalyzed cross-coupling reactions or cycloaddition strategies to assemble the pyridine core. nih.gov

For the specific synthesis of precursors to 5-substituted pyridine-2-thiols, a common strategy involves the use of a pre-functionalized starting material. For instance, a nicotinic acid derivative, which already possesses a carboxylic acid group (or a derivative thereof) at the 3-position (which will become the 5-position of the final product), can serve as a versatile starting point. This precursor can then be subjected to reactions that introduce the necessary functionalities for the subsequent thiolation step.

Regioselective Introduction of the Thiol Group

The introduction of a thiol group at the 2-position of the pyridine ring must be performed with high regioselectivity to avoid the formation of unwanted isomers. Several methodologies have been developed to achieve this transformation.

One common approach is the conversion of a 2-halopyridine derivative, typically 2-chloropyridine, with a sulfur nucleophile. For instance, reaction with sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis can effectively introduce the thiol group. wikipedia.org The initial 2-halopyridine can be prepared from the corresponding 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone) via reaction with a halogenating agent like phosphorus oxychloride.

Another strategy involves the use of pyridine N-oxides. Activation of the N-oxide with an electrophilic reagent, such as trifluoromethanesulfonic anhydride, facilitates nucleophilic attack at the 2- and 4-positions. nih.gov By carefully choosing the nucleophile and reaction conditions, regioselective introduction of a sulfur-containing group can be achieved. For example, treatment of an activated pyridine N-oxide with a thiol can lead to the formation of a 2-thiopyridine derivative. nih.gov

Furthermore, direct C-H thiolation of 2-pyridones has been developed as a metal-free method for the regioselective introduction of a sulfide (B99878) moiety at the 5-position, which, while not directly forming a 2-thiol, highlights the advancements in regioselective functionalization of the pyridine ring. rsc.org

A plausible synthetic route to a 5-carboxy-pyridine-2-thiol precursor is outlined below:

Step Reactant Reagent(s) Product Description
1 2-Hydroxynicotinic acid POCl₃ 2-Chloro-5-carboxypyridine Conversion of the hydroxyl group to a chloro group.
2 2-Chloro-5-carboxypyridine NaSH or Thiourea then H₂O/base 5-Carboxy-pyridine-2-thiol Nucleophilic substitution of the chloro group with a thiol.

Approaches for Incorporating the Pyrrolidine-1-carbonyl Moiety

Once the pyridine-2-thiol core bearing a carboxylic acid at the 5-position is synthesized, the next critical step is the incorporation of the pyrrolidine-1-carbonyl moiety. This is typically achieved through amide bond formation.

Amide Bond Formation Strategies

The formation of the amide bond between the 5-carboxy-pyridine-2-thiol and pyrrolidine (B122466) is a standard transformation in organic synthesis. The fundamental principle involves the reaction of an activated carboxylic acid with the amine. researchgate.net

Direct coupling of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated. Common methods for activating the carboxylic acid include:

Conversion to an Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.ukresearchgate.net The resulting acyl chloride readily reacts with pyrrolidine in the presence of a base to form the desired amide. fishersci.co.uk

Use of Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation directly from the carboxylic acid and amine. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU, react with the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine. researchgate.netfishersci.co.uk This method is often preferred due to its mild reaction conditions and high yields.

The choice of method depends on the specific substrate and the presence of other functional groups. For a molecule like 5-carboxy-pyridine-2-thiol, the thiol group may need to be protected during the amide coupling reaction to prevent side reactions, although in some cases, the reaction can proceed without protection under carefully controlled conditions.

A representative reaction scheme for the amide bond formation is as follows:

Reactant 1 Reactant 2 Coupling Method Product
5-Carboxy-pyridine-2-thiol Pyrrolidine Acyl chloride formation (e.g., SOCl₂) followed by amine addition This compound
5-Carboxy-pyridine-2-thiol Pyrrolidine Direct coupling with reagents (e.g., HATU, DIEA) This compound

Pyrrolidine Ring Synthesis and Functionalization

In the context of synthesizing analogues of this compound, the synthesis and functionalization of the pyrrolidine ring itself become important. The pyrrolidine scaffold is a prevalent core structure in many biologically active molecules. osaka-u.ac.jpnih.gov

The synthesis of the pyrrolidine ring can be achieved through various cyclization strategies. Intramolecular cyclization reactions are a powerful method for constructing the pyrrolidine ring. osaka-u.ac.jpresearchgate.net These can include:

Intramolecular Nucleophilic Substitution: A common method involves the cyclization of a linear precursor containing a nucleophilic amine and an electrophilic leaving group separated by a four-carbon chain.

Reductive Amination: The intramolecular reductive amination of a γ-amino aldehyde or ketone can lead to the formation of a pyrrolidine ring.

Ring-Closing Metathesis (RCM): For more complex pyrrolidines, RCM of a diene precursor containing a nitrogen atom can be a highly effective strategy.

[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with alkenes or alkynes is a well-established method for the synthesis of substituted pyrrolidines. osaka-u.ac.jpresearchgate.net

Recent research has also explored novel methods such as the photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives, offering a new synthetic pathway from readily available starting materials. osaka-u.ac.jpnih.govresearchgate.netnih.gov

The choice of synthetic route to the pyrrolidine moiety allows for the introduction of various substituents on the ring, enabling the creation of a diverse library of analogues of this compound for structure-activity relationship studies.

Table of Compounds
Compound Name
This compound
Pyridine-2-thiol
Pyrrolidine
2-Hydroxynicotinic acid
2-Chloro-5-carboxypyridine
5-Carboxy-pyridine-2-thiol
2-Chloropyridine
2-Hydroxypyridine
2-Pyridone
Thionyl chloride
Oxalyl chloride
Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
HATU
Ring Contraction Methodologies from Pyridine Precursors

The synthesis of pyrrolidine rings, a key structural feature of this compound, can be approached through innovative skeletal editing strategies, including the ring contraction of abundant pyridine precursors. nih.gov This method is highly valuable as it transforms readily available six-membered rings into more complex five-membered pyrrolidine skeletons, which are in great demand for medicinal chemistry. nih.govosaka-u.ac.jp

A significant advancement in this area is the photo-promoted ring contraction of pyridines using silylborane. nih.govnih.gov This reaction yields pyrrolidine derivatives that incorporate a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov The process is initiated by photoirradiation of a pyridine solution with a silylborane reagent, such as 2-(dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (PhMe₂SiBpin), using a 365 nm LED. nih.gov This method demonstrates broad substrate scope and high functional group compatibility. nih.govresearchgate.net

The reaction mechanism proceeds through key intermediates, including a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, which are linked by a silyl (B83357) migration step that can be either photochemical or thermal. nih.govnih.gov The resulting N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene products are versatile synthetic building blocks. nih.gov They can be further transformed into a variety of functionalized pyrrolidine derivatives through reactions such as hydrogenation, reductive ring-opening of the cyclopropane (B1198618) moiety, and oxidation of the silyl group. osaka-u.ac.jpnih.gov

Another theoretical approach involves the reaction of pyridine with excited nitrogen atoms, N(²D), which can lead to ring-contraction mechanisms. bohrium.com This process is proposed to proceed through the formation of 7-membered-ring structures that subsequently evolve into 5-membered-ring radical products like pyrrolyl, along with co-products such as HCN. bohrium.com While mechanistically distinct, this highlights that various high-energy inputs can induce skeletal rearrangements of the pyridine ring.

Table 1: Key Features of Photo-Promoted Pyridine Ring Contraction
ParameterDescriptionReference
ReactantsPyridine derivative and a silylborane (e.g., PhMe₂SiBpin) nih.gov
ConditionsPhotoirradiation (e.g., 365 nm LED) at room temperature nih.gov
Key IntermediateN-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene nih.govnih.gov
MechanismInvolves 2-silyl-1,2-dihydropyridine and vinylazomethine ylide intermediates nih.govresearchgate.net
AdvantagesTransforms abundant precursors, broad substrate scope, high functional group compatibility nih.govosaka-u.ac.jp

Total Synthesis Pathways for this compound

A dedicated total synthesis for this compound is not extensively detailed in the literature as a standalone seminal work. However, its synthesis can be logically designed using established retrosynthetic principles and standard reactions for constructing substituted pyridine derivatives. vulcanchem.com The structure lends itself to two primary retrosynthetic disconnections. vulcanchem.com

Retrosynthetic Approach 1: Late-Stage Amidation

This is a highly plausible and convergent approach. The primary disconnection is at the amide bond, separating the pyrrolidine ring from the pyridine core.

Disconnection: The amide C-N bond is broken, leading to two key precursors: 6-mercaptopyridine-3-carboxylic acid (or an activated derivative like an acid chloride or ester) and pyrrolidine.

Synthesis of Precursors:

6-Mercaptopyridine-3-carboxylic acid: This intermediate can be synthesized from commercially available starting materials. For instance, 2-chloro-5-cyanopyridine (B21959) can be converted to the corresponding thiol via reaction with a sulfur source like sodium hydrosulfide. Subsequent hydrolysis of the nitrile group would yield the desired carboxylic acid.

Pyrrolidine: This is a commercially available and inexpensive reagent.

Final Step (Amide Coupling): The final step involves the coupling of 6-mercaptopyridine-3-carboxylic acid with pyrrolidine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) or by converting the carboxylic acid to a more reactive species like an acyl chloride.

Retrosynthetic Approach 2: Pyridine Ring Construction

This approach involves building the substituted pyridine ring with the necessary functional groups already in place or in a protected form.

Disconnection: The pyridine ring itself is disconnected, often via established named reactions for pyridine synthesis like the Hantzsch synthesis or Bohlmann-Rahtz synthesis. This typically involves the condensation of 1,5-dicarbonyl compounds (or their equivalents) with an ammonia (B1221849) source. baranlab.org

Synthesis of Precursors: The challenge lies in designing acyclic precursors that already contain the thio- and pyrrolidine-carbonyl functionalities, or precursors that can be easily converted to them. For example, one could envision a multi-component reaction involving an enamine, a 1,3-dicarbonyl compound, and a cyanothioacetamide derivative. researchgate.net

Final Cyclization and Functionalization: The precursors are condensed to form the pyridine-2-thione ring. This might require subsequent steps to deprotect or modify functional groups to arrive at the final target molecule.

The first approach, involving a late-stage coupling of a pre-functionalized pyridine-thiol with pyrrolidine, is generally more efficient and synthetically practical for accessing analogues. vulcanchem.com

Table 2: Comparison of Plausible Synthetic Pathways
PathwayKey ReactionPrecursorsAdvantagesChallenges
Late-Stage AmidationAmide bond formation (coupling)6-Mercaptopyridine-3-carboxylic acid, PyrrolidineConvergent, high-yielding final step, easy to make analogues by varying the amineSynthesis of the functionalized pyridine precursor may require multiple steps
Pyridine Ring ConstructionCondensation / CycloadditionAcyclic carbonyls, enones, ammonia source, thioamide derivativesBuilds the core ring structure directlyPrecursor synthesis can be complex; may lead to regioisomer mixtures; lower overall yields

Development of Efficient and Sustainable Synthetic Procedures

The development of efficient and sustainable synthetic procedures for pyridine derivatives, including this compound, is an area of active research, driven by the importance of these scaffolds in pharmaceuticals and materials science. nih.gov Green chemistry principles are increasingly being applied to the synthesis of N-heterocycles to reduce waste, energy consumption, and the use of hazardous materials. nih.gov

Key strategies for more sustainable synthesis of the pyridine core include:

Multicomponent One-Pot Reactions: These reactions combine three or more reactants in a single operation to form the product, which minimizes purification steps, solvent usage, and waste generation. nih.gov Various protocols have been developed for creating novel pyridine frameworks using this approach. nih.gov

Green Catalysts and Solvents: The use of environmentally benign catalysts and solvents is a cornerstone of green chemistry. This includes employing water or other non-toxic solvents and developing reusable catalysts to replace stoichiometric reagents.

Microwave-Assisted and Ultrasonic Synthesis: These energy-efficient techniques can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent (neat conditions) is an ideal green method, as it eliminates solvent waste, which is a major contributor to the environmental impact of chemical processes. nih.gov

Spectroscopic and Structural Characterization of 5 Pyrrolidine 1 Carbonyl Pyridine 2 Thiol

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide in-depth information about the connectivity of atoms and the nature of the chemical bonds within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the characterization of 5-(pyrrolidine-1-carbonyl)pyridine-2-thiol.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the pyrrolidine (B122466) ring.

Pyridine Protons: The pyridine ring has three aromatic protons. Their chemical shifts would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact positions and coupling patterns (doublets, doublet of doublets) would depend on their position relative to the sulfur and carbonyl-pyrrolidine substituents.

Pyrrolidine Protons: The pyrrolidine ring contains eight protons. Due to restricted rotation around the amide C-N bond, the methylene (B1212753) protons adjacent to the nitrogen may appear as two distinct sets of signals. Typically, the protons of the pyrrolidine ring would resonate in the upfield region, with the CH₂ groups adjacent to the nitrogen appearing around δ 3.5 ppm and the other CH₂ groups around δ 1.9-2.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon environments in the molecule.

Carbonyl Carbon: The amide carbonyl carbon is expected to have a characteristic chemical shift in the range of δ 165-175 ppm.

Pyridine Carbons: The carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm). The carbon attached to the sulfur atom (C2) would be significantly shifted.

Pyrrolidine Carbons: The carbon atoms of the pyrrolidine ring would resonate in the aliphatic region, with the carbons adjacent to the nitrogen atom appearing at a lower field (around δ 45-50 ppm) compared to the other two carbons (around δ 24-26 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine RingH3/H4/H67.0 - 8.5-
C2/C3/C4/C5/C6-120 - 160
C=O-165 - 175
Pyrrolidine RingCH₂ (adjacent to N)~3.545 - 50
CH₂1.9 - 2.024 - 26

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide, pyridine, and thiol/thione moieties.

Key expected vibrational frequencies include:

Amide C=O Stretch: A strong absorption band is expected in the region of 1630-1680 cm⁻¹, characteristic of the carbonyl group in a tertiary amide.

C-N Stretch: The stretching vibration of the C-N bond in the amide and pyrrolidine ring would appear in the 1200-1400 cm⁻¹ region.

Aromatic C=C and C=N Stretches: The pyridine ring would show several bands in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching vibrations.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring would appear just below 3000 cm⁻¹.

Thiol (S-H) vs. Thione (N-H and C=S) Stretches: The presence of a weak S-H stretching band around 2550 cm⁻¹ would indicate the thiol tautomer. mdpi.com Conversely, the predominance of the thione tautomer would be indicated by an N-H stretching band (around 3100-3400 cm⁻¹) and a C=S stretching band (around 1100-1250 cm⁻¹). nih.govacs.org Experimental studies on related 2-mercaptopyridine (B119420) compounds often show a preference for the thione form in the solid state. nih.govacs.org

Predicted IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
AmideC=O stretch1630 - 1680Strong
PyridineC=C, C=N stretch1400 - 1600Medium-Strong
Amide/PyrrolidineC-N stretch1200 - 1400Medium
ThioneC=S stretch1100 - 1250Medium-Weak
ThioneN-H stretch3100 - 3400Medium, Broad
ThiolS-H stretch~2550Weak
Aromatic C-HC-H stretch>3000Medium-Weak
Aliphatic C-HC-H stretch<3000Medium-Strong

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₂N₂OS), the expected exact mass can be calculated.

Molecular Ion Peak: In a high-resolution mass spectrum, the compound would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its exact mass. The calculated monoisotopic mass is approximately 208.0670 g/mol .

Fragmentation Pattern: The fragmentation pattern in the mass spectrum would provide structural information. Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the pyrrolidine carbonyl moiety and the aminopyridine thiol moiety. Loss of the pyrrolidine ring is another plausible fragmentation pathway.

Solid-State Structural Analysis

While spectroscopic techniques provide valuable data on molecular connectivity, solid-state analysis methods like X-ray crystallography offer definitive proof of the three-dimensional arrangement of atoms in a crystalline sample.

As of now, the specific crystal structure of this compound has not been reported in the surveyed literature. However, X-ray crystallographic studies on related pyrrolidine-containing compounds and pyridine-2-thiol (B7724439) derivatives provide insights into the likely solid-state structure. researchgate.netnih.gov Such an analysis would definitively determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. A crystal structure would also unambiguously confirm the dominant tautomeric form (thiol or thione) in the solid state. For many 2-mercaptopyridine derivatives, the thione tautomer is favored in the crystalline phase, often forming hydrogen-bonded dimers. nih.govrsc.org

Tautomerism and Conformational Analysis

The structure of this compound is complicated by the possibility of tautomerism and conformational isomers.

The primary tautomeric equilibrium for this molecule is the thiol-thione tautomerism involving the pyridine-2-thiol moiety. nih.govacs.org

Pyridine-2-thiol (Thiol form): This form contains an S-H group and maintains the aromaticity of the pyridine ring.

1H-Pyridine-2-thione (Thione form): This form has a C=S double bond and a proton on the pyridine nitrogen atom. This tautomer disrupts the formal aromaticity of the six-membered ring but is stabilized by the strong thioamide resonance.

Studies on the parent compound, 2-mercaptopyridine, have shown that the equilibrium is highly dependent on the environment. nih.govacs.orgrsc.orgcdnsciencepub.com In the gas phase, the thiol form is generally more stable. nih.govacs.org However, in polar solvents and in the solid state, the thione form is significantly favored due to its larger dipole moment and its ability to form stable hydrogen-bonded dimers. nih.govacs.orgcdnsciencepub.com Given the presence of the polar amide group in this compound, it is highly probable that the thione tautomer is the predominant species in most condensed phases.

Investigation of Pyridine-2-thiol/Pyridine-2(1H)-thione Tautomerism

The pyridine-2-thiol core of the molecule is subject to a well-documented prototropic tautomerism, existing in equilibrium between the aromatic thiol form and the non-aromatic thione form. nih.govacs.orgstackexchange.com This equilibrium is a critical determinant of the molecule's electronic structure, polarity, and hydrogen-bonding capabilities. The position of this equilibrium is highly sensitive to the physical state (gas phase vs. solution) and the nature of the solvent. nih.govacs.orgrsc.org

In the gas phase, computational studies on the parent compound, 2-pyridinethiol, indicate that the thiol tautomer (2SH) is more stable than the thione tautomer (2S). nih.govacs.org For instance, high-level calculations have shown the thiol form to be more stable by approximately 2.61 kcal/mol. nih.govacs.org The greater stability of the thiol form in the gas phase is attributed to the aromaticity of the pyridine ring. nih.govacs.org

Conversely, in solution, the equilibrium shifts significantly to favor the thione form. nih.govacs.org This shift is primarily driven by the much larger dipole moment of the thione tautomer, which is 2-3 times greater than that of the thiol form. nih.govacs.org This larger dipole allows for stronger interactions with polar solvent molecules, thus stabilizing the thione structure. Experimental evidence, including Fourier transform infrared (FTIR) spectroscopy, has consistently failed to detect the S-H stretch characteristic of the thiol form in various solvents, confirming the predominance of the thione tautomer. nih.govacs.org Calorimetric studies in toluene (B28343) have quantified this preference, showing an enthalpy change of -2.6 kcal/mol favoring the thione. nih.govacs.org The thione form is also stabilized by thioamide resonance and can form stable hydrogen-bonded dimers in the solid state and in solution. nih.govresearchgate.net

While the 5-(pyrrolidine-1-carbonyl) substituent will electronically influence the pyridine ring, the fundamental principles governing this tautomerism are expected to hold. The electron-withdrawing nature of the carbonyl group at the 5-position may slightly alter the relative energies, but the strong solvent-induced preference for the thione form is anticipated to persist in condensed phases.

Table 1: Relative Stability of Pyridine-2-thiol (2SH) and Pyridine-2(1H)-thione (2S) Tautomers in Different Phases (Data based on the parent compound)
PhaseFavored TautomerEnergy Difference (kcal/mol)Primary ReasonReference
Gas PhaseThiol (2SH)~2.61 (more stable)Aromaticity of the pyridine ring nih.govacs.org
Solution (e.g., Cyclohexane)Thione (2S)~1.96 (more stable)Higher dipole moment and solvent stabilization nih.govacs.org
Solution (e.g., Toluene)Thione (2S)~2.6 (more stable, based on enthalpy)Solvation effects and thioamide resonance nih.govacs.org

Conformational Preferences and Stereochemical Aspects of the Pyrrolidine-1-carbonyl Moiety

Furthermore, the amide linkage between the pyridine ring and the pyrrolidine ring presents additional stereochemical considerations. Rotation around the C(pyridine)–C(carbonyl) single bond and the C(carbonyl)–N(pyrrolidine) amide bond is restricted due to the partial double bond character of the amide C-N bond. This restricted rotation can lead to distinct planar or near-planar arrangements of the carbonyl group relative to the pyridine ring.

The stereochemistry and spatial orientation of substituents on the pyrrolidine ring are crucial features that can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov While the parent pyrrolidine in this compound is unsubstituted, its puckered nature and the rotational barriers of the carbonyl linker define the three-dimensional space it occupies. The flexibility of the five-membered ring is considerable, but there are low energy barriers for interconversion between different puckered forms. beilstein-journals.org The precise conformational preferences will be a balance of steric hindrance between the pyrrolidine ring and the pyridine system, as well as electronic effects such as conjugation between the pyridine ring and the carbonyl group.

Table 2: Key Conformational and Stereochemical Features of the Pyrrolidine-1-carbonyl Moiety
Structural FeatureDescriptionExpected Conformations/IsomersSignificanceReference
Pyrrolidine Ring PuckerThe five-membered ring is non-planar to minimize strain.Envelope and Twist conformations.Determines the 3D shape and spatial orientation of the substituent. nih.govbeilstein-journals.org
Amide Bond (C-N) RotationRotation is restricted due to partial double-bond character.Leads to distinct conformers, often described as cis and trans isomers relative to the carbonyl group.Affects the relative orientation of the pyrrolidine and pyridine rings. nih.gov
C(pyridine)–C(carbonyl) Bond RotationRotation around this single bond determines the orientation of the carbonyl group relative to the pyridine ring.Syn-periplanar and anti-periplanar conformations are possible.Influences conjugation between the carbonyl π-system and the pyridine ring. rsc.org

Chemical Reactivity and Reaction Mechanisms of 5 Pyrrolidine 1 Carbonyl Pyridine 2 Thiol

Reactivity of the Pyridine-2-thiol (B7724439) Moiety

The pyridine-2-thiol portion of the molecule is a versatile chemical entity, characterized by the tautomerism between the thiol form (pyridine-2-thiol) and the thione form (2-pyridinethione). wikipedia.orgnih.gov This equilibrium influences its reactivity, particularly in nucleophilic reactions and coordination chemistry. The pyridine (B92270) ring itself, being an electron-deficient aromatic system, exhibits distinct electrophilic reactivity.

Nucleophilic Reactions of the Thiol Group

The thiol (-SH) group is the most prominent site for nucleophilic reactions. Its moderate acidity allows for deprotonation under basic conditions to form the corresponding thiolate anion. vulcanchem.com This thiolate is a potent nucleophile, readily participating in a variety of addition and substitution reactions.

The thiolate anion generated from 5-(pyrrolidine-1-carbonyl)pyridine-2-thiol is an excellent Michael donor, capable of undergoing 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. This reaction, known as the Thiol-Michael addition, is a highly efficient method for forming carbon-sulfur bonds. nih.gov

The general mechanism involves two main steps:

Thiolate Formation: A base abstracts the acidic proton from the thiol group, creating a nucleophilic thiolate anion.

Nucleophilic Attack: The thiolate attacks the β-carbon of the Michael acceptor (e.g., an α,β-unsaturated ketone or ester), leading to the formation of an enolate intermediate.

Protonation: The enolate is subsequently protonated by a proton source, often the conjugate acid of the base or another thiol molecule, to yield the final adduct. nih.gov

This reaction is valued for its high yields and stereoselectivity, often proceeding under mild conditions. rsc.org The efficiency of the reaction can be enhanced by various catalysts, including amines and phosphines. rsc.org

Table 1: Overview of Thiol-Michael Addition Reaction

FeatureDescription
Reaction Type 1,4-Conjugate Addition (Michael Addition)
Nucleophile Thiolate anion (-S⁻)
Electrophile α,β-Unsaturated carbonyls, nitriles, etc. (Michael Acceptors)
Key Bond Formed Carbon-Sulfur (C-S)
Catalysis Typically base-catalyzed (amines, phosphines) rsc.org
Significance Efficient C-S bond formation in organic synthesis nih.gov

The nucleophilic sulfur atom of the thiolate can react with various electrophiles. In sulfenylation reactions, the thiolate attacks an electrophilic sulfur species. A primary example of a sulfur-mediated transformation is the oxidation of the thiol to a disulfide. 2-Mercaptopyridine (B119420), the parent compound, readily oxidizes to 2,2′-dipyridyl disulfide, a process that can be autocatalytic. wikipedia.org This disulfide can, in turn, be reduced back to the thiol using a reducing agent. wikipedia.org

Furthermore, the thiolate is a strong nucleophile for S-alkylation and S-acylation reactions. For instance, methylation of similar pyridine-2-thiolate (B1254107) systems occurs regioselectively on the sulfur atom to yield the corresponding S-methylated product. researchgate.net

Electrophilic Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. wikipedia.orguoanbar.edu.iqyoutube.com This deactivation makes pyridine significantly less reactive towards electrophilic aromatic substitution than benzene, with its reactivity often compared to that of nitrobenzene. wikipedia.orguoanbar.edu.iq

Key factors influencing the electrophilic reactivity include:

Inductive Effect: The electronegative nitrogen atom deactivates the ring through a strong -I effect. uoanbar.edu.iq

Protonation/Lewis Acid Coordination: In the acidic conditions often required for electrophilic substitution, the nitrogen atom's lone pair can be protonated or coordinate to a Lewis acid, placing a positive charge on the ring and further deactivating it. wikipedia.orguoanbar.edu.iqyoutube.com

Electrophilic attack, when forced under vigorous conditions, preferentially occurs at the 3- and 5-positions, which have a relatively higher electron density compared to the 2-, 4-, and 6-positions. uoanbar.edu.iqmatanginicollege.ac.in In this compound, the presence of the electron-withdrawing pyrrolidine-1-carbonyl group at the 5-position further deactivates the ring. Consequently, any potential electrophilic substitution would be extremely difficult but would be directed to the 3-position. Friedel-Crafts alkylation or acylation reactions are generally unsuccessful with pyridine derivatives as they lead to N-alkylation or N-acylation. wikipedia.org

Complexation with Metal Ions in Coordination Chemistry

Pyridine-2-thiol and its derivatives are highly effective ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. ontosight.ai The molecule possesses two potential coordination sites: the pyridine nitrogen atom (a hard donor) and the thiol sulfur atom (a soft donor). This allows it to function in several coordination modes. researchgate.net

Table 2: Coordination Modes of Pyridine-2-thiol Ligands

Coordination ModeDescriptionExample Metal Ions
Monodentate (S-bound) The ligand coordinates to the metal center solely through the deprotonated sulfur atom.Gold (Au) researchgate.net
Monodentate (N-bound) Coordination occurs through the lone pair of the pyridine nitrogen atom.-
Bidentate (N,S-chelate) The ligand forms a stable five-membered ring by coordinating to the metal through both the nitrogen and sulfur atoms.Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) nih.gov
Bridging Ligand The ligand bridges two or more metal centers, utilizing both N and S atoms to bind to different metals.Ruthenium (Ru) clusters unioviedo.es

These ligands have been shown to form complexes with transition metals, s-block, and p-block metals. researchgate.net For example, complexes such as Cd(2-mcpH)42 and Zn(2-mcpH)42 have been synthesized where four 2-mercaptopyridine ligands coordinate to the metal center. researchgate.net The ability to form stable precipitates with heavy metals like copper and cadmium highlights its potential application in metal sequestration. nih.gov

Reactivity of the Pyrrolidine-1-carbonyl Moiety

The pyrrolidine-1-carbonyl group is a tertiary amide. The reactivity of this moiety is largely centered on the carbonyl group, though it is significantly less reactive than the carbonyls of ketones or aldehydes. This reduced reactivity is due to the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl system, which decreases the electrophilicity of the carbonyl carbon.

The primary reactions involving this group are:

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be cleaved via hydrolysis to yield 6-sulfanyl-nicotinic acid and pyrrolidine (B122466). This reaction is typically slow and requires harsh conditions.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl to a methylene (B1212753) group (-CH₂-), converting the moiety into a 5-((pyrrolidin-1-yl)methyl)pyridine-2-thiol.

The pyrrolidine ring itself is a saturated heterocycle and is generally unreactive under most conditions. nih.gov Its nitrogen atom, being part of an amide, is not basic. The ring structure is stable and does not typically undergo ring-opening or rearrangement reactions except under extreme conditions. The primary role of this moiety is to act as a substituent that modifies the electronic properties and steric environment of the pyridine ring. nih.govontosight.ai

Amide Bond Transformations

The amide bond in this compound, linking the pyrrolidine ring to the pyridine core, is a site of significant chemical transformations. Amide bonds are generally stable due to resonance stabilization, which imparts a partial double bond character to the C-N bond. nih.gov However, under specific conditions, this bond can be cleaved or reduced.

Hydrolysis: Amide hydrolysis regenerates the constituent carboxylic acid and amine. This reaction typically requires harsh conditions, such as prolonged heating in strong aqueous acid or base. masterorganicchemistry.com

Acid-catalyzed hydrolysis involves the initial protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to form the pyridine-5-carboxylic acid and a protonated pyrrolidine. masterorganicchemistry.com

Base-promoted hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org This is followed by the elimination of the pyrrolidinide anion, which is subsequently protonated. The reaction is irreversible under basic conditions as the resulting carboxylate is deprotonated and thus non-electrophilic. libretexts.org

Reduction: A key transformation for amides is their reduction to amines. Unlike the reduction of other carbonyl compounds, which typically yield alcohols, the reduction of amides with powerful reducing agents like lithium aluminum hydride (LiAlH₄) converts the carbonyl group into a methylene group (C=O → CH₂). pressbooks.pub This reaction would transform this compound into 5-(pyrrolidin-1-ylmethyl)pyridine-2-thiol, effectively converting the amide linkage into a more flexible and basic secondary amine linkage.

Reactivity of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring, although part of a stable amide, retains nucleophilic character that can be expressed in various catalytic and synthetic contexts, primarily through the formation of iminium ions.

The pyrrolidine moiety is a cornerstone of organocatalysis, largely due to its ability to form reactive enamine and iminium ion intermediates with carbonyl compounds. nih.govresearchgate.netnih.gov This catalytic cycle is fundamental to a wide range of asymmetric transformations. bohrium.com The process typically begins with the reaction of the secondary amine (pyrrolidine) with an aldehyde or ketone to form an iminium ion. acs.org This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it more susceptible to nucleophilic attack.

Computational studies have been crucial in understanding the stability and reactivity of these intermediates. Density Functional Theory (DFT) calculations show that the stability of pyrrolidine-derived iminium ions is significantly influenced by conjugation. nih.gov Increased conjugation with additional double bonds leads to greater stabilization of the iminium ion. nih.gov

Table 1: Calculated Relative Stabilities of Pyrrolidine-Derived Iminium Ions (kcal/mol)
Reactant CarbonylProduct Iminium IonRelative Energy (ΔE)
AcroleinPyrrolidinium-acrolein ionReference (0.0)
CrotonaldehydePyrrolidinium-crotonaldehyde ion-0.9
2,4-HexadienalPyrrolidinium-2,4-hexadienal ion-3.4

Data derived from computational studies on the effect of conjugation on iminium ion stability. nih.gov The values represent the energy change for the exchange reaction between the iminium ion of acrolein and another conjugated aldehyde.

While the pyrrolidine ring is generally stable, recent advancements in synthetic chemistry have enabled its C-N bond cleavage, providing pathways for skeletal remodeling. researchgate.net These deconstructive transformations are powerful tools for creating structurally diverse molecules from readily available pyrrolidine scaffolds.

One notable method involves the reductive ring opening of N-acyl pyrrolidines. nih.gov This can be achieved through single-electron transfer to the amide carbonyl group, often facilitated by photoredox catalysis in combination with a Lewis acid. acs.org This process generates a radical intermediate that leads to the cleavage of the C2-N bond, yielding a linear amino-ketone derivative. acs.org For this compound, such a reaction would result in the opening of the pyrrolidine ring while the pyridine core remains intact.

Oxidative methods have also been developed. For instance, the oxidation of N-acyl pyrrolidines with systems like iron(II)-hydrogen peroxide can lead to the formation of corresponding lactams (pyrrolidin-2-ones). researchgate.net This reaction selectively functionalizes the carbon atom alpha to the nitrogen within the pyrrolidine ring.

Mechanistic Studies of Key Reactions

Understanding the mechanisms of reactions involving this compound is essential for predicting its behavior and designing new synthetic applications.

Iminium Catalysis Pathway: The catalytic cycle for pyrrolidine-mediated reactions has been extensively studied. It involves:

Iminium Ion Formation: The secondary amine of the pyrrolidine catalyst reacts with a carbonyl substrate to form a carbinolamine intermediate, which then dehydrates to form the key iminium ion. rsc.org

Nucleophilic Attack: The activated iminium ion readily accepts a nucleophile.

Hydrolysis and Catalyst Regeneration: The resulting enamine or imine adduct is hydrolyzed to release the product and regenerate the pyrrolidine catalyst, allowing it to re-enter the catalytic cycle. masterorganicchemistry.com

Ring Opening Pathway: Mechanistic studies on the reductive C-N bond cleavage of N-benzoyl pyrrolidines indicate a pathway initiated by a single-electron transfer from a photoredox catalyst to the amide carbonyl. acs.org The presence of a Lewis acid is crucial as it coordinates to the carbonyl oxygen, making the amide more susceptible to reduction. acs.org The resulting radical anion intermediate then undergoes fragmentation via cleavage of the C2-N bond.

Kinetic studies provide quantitative insight into reaction mechanisms and rate-determining steps. While specific kinetic data for this compound are not available, analysis of related systems offers valuable information.

Imine/Iminium Formation and Hydrolysis: The formation and hydrolysis of imines are reversible processes, and their kinetics are highly dependent on pH. zapjournals.com The rate-determining step for iminium ion formation can be the initial attack of the amine or the dehydration of the carbinolamine intermediate. masterorganicchemistry.com Kinetic analysis of imine formation often shows that the initial rate is directly proportional to the concentration of the catalyst. researchgate.net Conversely, the hydrolysis of imines is also subject to acid catalysis, where protonation of the imine nitrogen forms a more reactive iminium ion that is readily attacked by water. masterorganicchemistry.com

Table 2: Representative Kinetic Data for Imine Formation
ReactantsCatalystConditionsObserved Rate Constant (kobs)
Benzaldehyde, p-ChloroanilineNoneCDCl₃, 298 KSlow formation
Benzaldehyde, p-ToluidineResorcinarene CapsuleCDCl₃, 298 KSignificant rate acceleration
Aldehyde, AnilineAcetic AcidToluene-d8, 298 KRate increases with acid concentration

Data generalized from kinetic studies of imine formation under various catalytic conditions. researchgate.netnih.gov Absolute rate constants are highly system-dependent.

Amide Bond Transformations: The kinetics of amide hydrolysis have also been investigated. For example, studies on N-(2-hydroxyacetyl)-2-pyrrolidone show that the cleavage of the amide bond is subject to both uncatalyzed and specific base-catalyzed pathways, with the base-catalyzed route having a significantly higher rate constant. researchgate.net Such studies highlight that the local molecular environment can dramatically influence the rate of amide bond cleavage.

Computational Chemistry Studies on 5 Pyrrolidine 1 Carbonyl Pyridine 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol, these methods could provide invaluable insights into its electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic properties of molecules. A DFT study of this compound would be crucial for predicting its reactivity. By calculating molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), one could map the electron density distribution and identify the most probable sites for electrophilic and nucleophilic attack.

Global reactivity descriptors, including chemical hardness, electronegativity, and electrophilicity index, could be derived from the energies of these frontier orbitals. Such calculations have been performed for a wide range of substituted pyridine (B92270) ligands, revealing how different functional groups influence the electron density on the pyridine ring's nitrogen atom and, consequently, their reactivity. For the title compound, the electron-withdrawing nature of the carbonyl group at the 5-position is expected to significantly impact the electronic properties of the pyridine-2-thiol (B7724439) system.

A hypothetical data table of DFT-calculated properties might look like this:

ParameterPredicted Value (Arbitrary Units)Significance
EHOMO-X.XX eVIndicates electron-donating ability
ELUMO-Y.YY eVIndicates electron-accepting ability
HOMO-LUMO GapZ.ZZ eVRelates to chemical reactivity and stability
Chemical Hardness (η)A.AAMeasures resistance to change in electron distribution
Electrophilicity Index (ω)B.BBQuantifies the ability to accept electrons

Note: This table is for illustrative purposes only, as no published data exists.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are particularly useful for predicting spectroscopic properties. Calculations such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CC) could be employed to predict the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of this compound.

By simulating these spectra, computational chemists can aid in the structural elucidation and characterization of the compound. For instance, predicted vibrational frequencies can be compared with experimental data to confirm the presence of specific functional groups and to understand their bonding environments. Similarly, calculated NMR chemical shifts can help in assigning the signals in an experimental spectrum to the correct nuclei within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

The presence of the pyrrolidine-1-carbonyl substituent introduces conformational flexibility to the otherwise rigid pyridine ring. Molecular Dynamics (MD) simulations could be employed to explore the conformational landscape of this compound. By simulating the motion of the atoms over time, MD can reveal the preferred three-dimensional arrangements of the molecule in different environments, such as in a vacuum or in various solvents.

These simulations would be particularly insightful in understanding the orientation of the pyrrolidine (B122466) ring relative to the pyridine ring and how this might be influenced by intermolecular interactions. The results could provide information on the molecule's size, shape, and potential for interaction with biological targets.

Theoretical Insights into Tautomeric Equilibria

The pyridine-2-thiol moiety is known to exist in a tautomeric equilibrium with its corresponding thione form (pyridine-2(1H)-thione). Computational studies on the parent molecule, pyridine-2-thiol, have shown that while the thiol tautomer is more stable in the gas phase, the thione form is favored in solution due to its larger dipole moment. acs.orgnih.gov

For this compound, the substituent at the 5-position would undoubtedly influence this equilibrium. Computational methods, particularly DFT and ab initio calculations that can accurately model solvent effects (e.g., using polarizable continuum models), would be essential to predict the relative stabilities of the thiol and thione tautomers. The calculated energy difference between the two forms would allow for the prediction of their equilibrium populations under different conditions.

A prospective data table for such a study could include:

TautomerGas Phase Energy (kcal/mol)Solvated Energy (kcal/mol)Predicted Population (%)
Thiol Form0.0 (Reference)ΔEsolv(thiol)Pthiol
Thione FormΔEgas(thione)ΔEsolv(thione)Pthione

Note: This table is for illustrative purposes only, as no published data exists.

Computational Studies on Reaction Mechanisms and Transition States

Understanding the reaction mechanisms involving this compound is key to predicting its chemical behavior. Computational chemistry can be used to map out the potential energy surfaces of reactions, identifying the structures of reactants, products, intermediates, and, crucially, transition states.

For example, the nucleophilic substitution reactions at the pyridine ring could be investigated. irjms.comquimicaorganica.org By calculating the activation energies for different reaction pathways, researchers could predict the most likely products and the conditions required to form them. Such studies on related pyridine derivatives have provided valuable insights into their reactivity and have guided synthetic efforts.

Chemical Applications and Derivatization Strategies for 5 Pyrrolidine 1 Carbonyl Pyridine 2 Thiol

Role as a Versatile Synthetic Building Block

Heterocyclic compounds are foundational in organic synthesis, serving as starting points for the construction of more complex molecular frameworks. srdorganics.com The pyrrolidine (B122466) ring, in particular, is a prevalent core structure in many biologically active natural products and medicinal molecules. osaka-u.ac.jpnih.gov The title compound, possessing both a pyrrolidine and a pyridine-thiol motif, is a valuable intermediate for synthetic chemists.

The pyridine-thiol moiety within 5-(pyrrolidine-1-carbonyl)pyridine-2-thiol is a key functional group for constructing fused heterocyclic systems. The thiol group, or its thione tautomer, can participate in cyclization and condensation reactions to build more elaborate molecular scaffolds. wikipedia.orgnih.gov For instance, analogous 2-aminothieno[2,3-c]pyridine derivatives are used as precursors for synthesizing fused ring systems like pyridothienopyrimidines through reactions with reagents such as phenylisothiocyanate followed by cyclization. researchgate.net This highlights the potential of the pyridine-2-thiol (B7724439) structure to act as a foundation for complex polycyclic molecules. The synthesis of pyrrolidine derivatives can also be achieved through innovative methods like the photo-promoted ring contraction of pyridines, demonstrating the interconversion possibilities between these heterocyclic systems. nih.gov

The reactivity of the pyridine-2-thiol scaffold allows for its incorporation into a variety of heterocyclic systems, as illustrated by the following examples with related precursors.

Precursor TypeReactionResulting HeterocycleSignificance
2-Aminothieno[2,3-c]pyridineReaction with isothiocyanates and subsequent cyclizationPyrido[4',3':4,5]thieno[2,3-d]pyrimidinesForms complex, fused heterocyclic systems with potential biological activity. researchgate.net
Pyridine (B92270)Photo-promoted reaction with silylboraneN-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene (a pyrrolidine derivative)Demonstrates a pathway to access pyrrolidine skeletons from readily available pyridines. nih.gov
Amino alcoholsIntramolecular cyclizationPyrrolidines and other N-heterocyclesA fundamental method for constructing the pyrrolidine ring from acyclic precursors. organic-chemistry.org

The functional groups of this compound—namely the thiol, the amide, and the pyridine ring—can undergo various interconversions to generate novel chemical entities. The thiol group is particularly reactive and exists in equilibrium with its pyridine-2-thione tautomer. wikipedia.org This duality governs its reactivity.

One of the most common reactions is the oxidation of the thiol to a disulfide. 2-Mercaptopyridine (B119420), a related compound, readily oxidizes to 2,2'-dipyridyl disulfide, a process that can be catalyzed by amines. wikipedia.org This disulfide linkage is a key functional group in various chemical and biological contexts. Furthermore, the thiol group can be readily alkylated to form thioethers, a common strategy for modifying the properties of the molecule. The moderate acidity of the thiol proton facilitates deprotonation under mild basic conditions, enabling nucleophilic reactions at the sulfur atom. vulcanchem.com These transformations allow for the introduction of a wide array of substituents, diversifying the chemical space accessible from this building block.

Derivatization for Analytical Chemistry Research

Chemical derivatization is a powerful strategy in analytical chemistry to improve the performance of analytical methods. nih.gov It can enhance the stability, chromatographic separation, and detection sensitivity of target analytes. The functional handles in this compound make it and its derivatives suitable for such applications.

The thiol group is a prime target for derivatization to improve analytical detection. For sensitive analysis by techniques like liquid chromatography-mass spectrometry (LC-MS), a common strategy is to attach a tag that enhances ionization efficiency or introduces a specific fragmentation pattern. Derivatization reagents have been developed for the selective detection of free thiols in complex biological matrices. nih.govresearchgate.net For example, reagents can be designed to react specifically with sulfhydryl groups, thereby adding a moiety that is easily detectable. By reacting this compound with such a reagent, its presence and quantity can be determined with high sensitivity and selectivity, even in complex mixtures. This approach is crucial for metabolomic studies where analytes are often present at very low concentrations. researchgate.net

The separation of enantiomers is a significant challenge in analytical chemistry. One effective method is indirect separation, which involves reacting the enantiomeric mixture with a chiral derivatizing reagent (CDR) to form diastereomers. These diastereomers have different physicochemical properties and can be separated using standard non-chiral chromatographic techniques like reversed-phase HPLC. nih.gov

While this compound itself is not chiral, chiral versions can be readily synthesized by starting with enantiomerically pure proline. For instance, using (S)-proline would yield (S)-5-(pyrrolidine-1-carbonyl)pyridine-2-thiol. Such a molecule could serve as a novel CDR. Pyrrolidine-based CDRs are well-established for the enantioseparation of chiral amines and carboxylic acids. researchgate.netnih.govresearchgate.net A proline-derived reagent, (S)-1-(5-(4-methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid (Pro-PPZ), has been successfully used for the efficient enantioseparation and ultrasensitive mass spectrometric detection of chiral amines. nih.gov This demonstrates the high potential of chiral pyrrolidine scaffolds in developing new and effective CDRs for enantiomeric analysis.

Chiral Derivatization Reagent (Analogous Principle)Target AnalyteAnalytical MethodKey Feature
(S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid (Pro-PPZ)Chiral amines, amino acid methyl estersHPLC-MS/MSEnables ultrasensitive detection (femtomole level) and complete separation of diastereomers on a standard ODS column. nih.gov
(S)(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine ((S)-PMP)Carboxylic acids (e.g., Lactic acid)LC-MSDerivatives are highly responsive in ESI-MS, enabling sensitive detection in biological samples. nih.gov
(S)-pyrrolidine-2-carboxylic acid N-(N'-methylpyridine-2-yl)amide (PCP2-Me)Chiral carboxylic acids (e.g., NSAIDs)LC-ESI-MS/MSPositively charged reagent that increases detection sensitivity compared to uncharged analogues. researchgate.net

Applications in Catalysis and Material Science (e.g., as a ligand or organocatalyst)

The unique structure of this compound suggests potential applications in the fields of catalysis and material science. The molecule contains two distinct motifs known to be active in these areas: the pyrrolidine ring, a cornerstone of organocatalysis, and the pyridine-thiol unit, a common ligand for metal ions.

The pyrrolidine scaffold is a privileged structure in asymmetric organocatalysis. nih.govmdpi.com Chiral pyrrolidine derivatives, most famously proline, can form enamine or iminium ion intermediates with carbonyl compounds, facilitating a wide range of stereoselective transformations. mdpi.com By incorporating specific substituents onto the pyrrolidine ring of the title compound, it could be tailored to function as an organocatalyst. For example, new pyrrolidine-based organocatalysts have been synthesized and found to be effective in Michael additions of aldehydes to nitroolefins. nih.gov

Simultaneously, the pyridine-thiol portion of the molecule can act as a ligand, coordinating to metal centers through the nitrogen and/or sulfur atoms. Pyridine-based ligands are ubiquitous in coordination chemistry and are used in a variety of catalytic systems. mdpi.com The thiol group can also bind strongly to metal surfaces, a property exploited in corrosion inhibition. This dual functionality opens the possibility of using this compound as a bifunctional ligand-organocatalyst, where the pyrrolidine moiety performs the catalytic transformation and the pyridine-thiol end anchors the catalyst to a solid support or modulates the properties of a metal center. This approach could lead to novel, recyclable, and highly efficient catalytic systems.

Future Research Directions for 5 Pyrrolidine 1 Carbonyl Pyridine 2 Thiol in Chemical Sciences

Development of Advanced and Stereoselective Synthetic Methodologies

The synthesis of 5-(pyrrolidine-1-carbonyl)pyridine-2-thiol and its derivatives with high levels of stereocontrol is a promising area for future research. The pyrrolidine (B122466) ring, in particular, offers opportunities for stereochemical complexity that could be crucial for its potential applications.

Future synthetic research could focus on:

Asymmetric Synthesis of the Pyrrolidine Moiety: Drawing inspiration from established methods for the stereoselective synthesis of substituted pyrrolidines, new routes to chiral analogues of this compound could be developed. mdpi.com Methodologies such as organocatalyzed asymmetric Michael additions to nitroolefins or diastereoselective hydrozirconation-cyclization of chiral N-allyl oxazolidines could be adapted to introduce stereocenters on the pyrrolidine ring. beilstein-journals.orgnih.gov The development of synthetic routes starting from chiral precursors like proline would also be a valuable strategy. mdpi.com

Novel Pyridine (B92270) Ring Functionalization: Recent advances in C-H functionalization of pyridines offer exciting possibilities for modifying the pyridine core of the molecule. nih.gov Future work could explore the use of chiral catalysts to achieve enantioselective functionalization of the pyridine ring, leading to the synthesis of novel planar chiral derivatives. chinesechemsoc.org

Convergent Synthetic Strategies: Developing convergent synthetic routes where the chiral pyrrolidine and functionalized pyridine moieties are synthesized separately and then coupled in a late-stage step would provide a modular approach to a diverse range of analogues. This could involve the reaction of a pre-formed pyridinoyl chloride with a chiral pyrrolidine derivative. The reaction between acyl chlorides and primary amines is a well-established transformation. libretexts.org

Synthetic StrategyPotential OutcomeKey Methodologies
Asymmetric Pyrrolidine SynthesisEnantiomerically pure pyrrolidine analoguesOrganocatalysis, Hydrozirconation-cyclization
Chiral Pyridine FunctionalizationNovel planar chiral derivativesChiral transition metal catalysis
Convergent SynthesisModular access to diverse analoguesLate-stage amide bond formation

Exploration of Novel Chemical Transformations and Reactivity Profiles

The unique combination of a pyridine-2-thione and an N-acylpyrrolidine in one molecule suggests a rich and varied reactivity profile that is yet to be fully explored. Future research in this area could uncover novel chemical transformations and provide a deeper understanding of the molecule's chemical behavior.

Key areas for investigation include:

Tautomerism and its Influence on Reactivity: The pyridine-2-thiol (B7724439) moiety exists in a tautomeric equilibrium with its pyridine-2-thione form. The position of this equilibrium is known to be influenced by the solvent and other environmental factors. Future studies could investigate how the 5-(pyrrolidine-1-carbonyl) substituent affects this tautomerism and how the reactivity of the molecule differs between the two tautomeric forms.

Reactions at the Thione/Thiol Group: The sulfur atom of the pyridine-2-thione/thiol group is a key site for chemical modification. Future research could explore a range of reactions, including S-alkylation, oxidation to the corresponding disulfide or sulfonic acid, and its use as a ligand in coordination chemistry. The synthesis of novel fused heterocyclic systems starting from the pyridine-2-thione moiety is another promising direction. researchgate.netacs.org

Transformations of the N-Acylpyrrolidine Moiety: The amide bond of the N-acylpyrrolidine is generally stable, but its reactivity could be modulated by the electronic properties of the pyridine ring. Future studies could investigate selective reductions of the amide carbonyl or reactions involving the α-protons of the pyrrolidine ring. The development of N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions could lead to the synthesis of complex 2-pyrrolidinone (B116388) derivatives. rsc.org

Cross-Coupling and C-H Activation Reactions: The pyridine ring can be a substrate for various transition-metal-catalyzed cross-coupling and C-H activation reactions. Future work could focus on developing selective methods for the functionalization of the C-3, C-4, and C-6 positions of the pyridine ring, providing access to a wide array of substituted derivatives.

Functional GroupPotential TransformationsResearch Focus
Pyridine-2-thione/thiolS-Alkylation, Oxidation, Ligand formationExploring the reactivity of the sulfur center
N-AcylpyrrolidineSelective reduction, α-functionalizationModulating the reactivity of the amide moiety
Pyridine RingCross-coupling, C-H activationSite-selective functionalization

Integration of Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational and experimental chemistry is a powerful tool for accelerating chemical research. jddhs.comresearchgate.netopenmedicinalchemistryjournal.com For this compound, this integrated approach can provide valuable insights into its structure, reactivity, and potential applications.

Future research directions in this area include:

Computational Modeling of Tautomerism and Conformational Analysis: Density Functional Theory (DFT) calculations can be employed to study the tautomeric equilibrium between the thiol and thione forms in various solvents and in the gas phase. researchgate.net Such studies can also predict the preferred conformations of the molecule, particularly the orientation of the pyrrolidine ring relative to the pyridine core, which can influence its reactivity and biological activity.

Predicting Reactivity and Reaction Mechanisms: Computational methods can be used to model reaction pathways and predict the regioselectivity and stereoselectivity of various transformations. For instance, DFT studies could help in understanding the mechanism of novel C-H functionalization reactions on the pyridine ring or predict the nucleophilicity of the sulfur atom in the thione form. ias.ac.in

In Silico Screening for Potential Applications: Computational tools such as molecular docking and virtual screening can be used to predict the potential of this compound and its derivatives as inhibitors of specific enzymes or as ligands for receptors. researchgate.net This in silico screening can guide the synthesis of new analogues with improved biological activity.

Research AreaComputational MethodExperimental Validation
Tautomerism & ConformationDFT CalculationsNMR and IR Spectroscopy
Reactivity & MechanismReaction Pathway ModelingKinetic Studies, Product Analysis
Potential ApplicationsMolecular Docking, Virtual ScreeningBiological Assays

Expansion of its Utility as a Chemical Probe or Reagent in Emerging Chemical Technologies

The unique structural features of this compound suggest its potential for use as a specialized chemical tool in various emerging technologies.

Future research could explore its application as:

Fluorescent Probes: Pyridine-based structures are known to exhibit interesting photophysical properties and have been used in the development of fluorescent probes. mdpi.com The pyridine-2-thiol moiety, in particular, can be a reactive site for the development of "turn-on" fluorescent probes for the detection of specific analytes, such as reactive oxygen species or thiols in biological systems. rsc.orgnih.govnih.gov Future work could focus on designing and synthesizing fluorescent probes based on the this compound scaffold.

Organocatalysts: Pyrrolidine-based structures are a cornerstone of asymmetric organocatalysis. nih.govmdpi.comresearchgate.net The chiral pyrrolidine moiety in stereochemically defined analogues of this compound could act as a catalytic center for a variety of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. beilstein-journals.org The pyridine-2-thione part could potentially modulate the catalyst's activity and selectivity or provide a secondary binding site.

Ligands for Materials Science: Pyridine and thiol-containing molecules are widely used as ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.gov The pyridine-2-thiol moiety of the title compound could act as a chelating ligand for various metal ions, leading to the formation of novel materials with interesting electronic, magnetic, or catalytic properties. The pyrrolidine-1-carbonyl group could be used to tune the solubility and processability of these materials.

Application AreaKey FeaturePotential Use
Fluorescent ProbesPyridine-2-thiol reactivityDetection of biologically relevant analytes
OrganocatalysisChiral pyrrolidine moietyAsymmetric synthesis
Materials SciencePyridine-2-thiol as a ligandSynthesis of coordination polymers and MOFs

Q & A

Q. What are the common synthetic routes for 5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling pyrrolidine-1-carbonyl groups to pyridine-2-thiol precursors. A two-step approach may include:

Thiol activation : Protect the pyridine-2-thiol group using trityl or acetyl protecting agents to prevent undesired side reactions.

Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to facilitate the reaction between pyrrolidine and the activated pyridine-thiol intermediate.
Optimization strategies:

  • Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress .
  • Adjust solvent polarity (e.g., DMF or dichloromethane) and temperature (25–60°C) to improve yield .
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify protons on the pyrrolidine ring (δ 1.8–2.2 ppm, multiplet) and pyridine-thiol moiety (δ 7.5–8.5 ppm, aromatic protons).
  • ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and pyridine-thiol carbons.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 225.08).
  • FT-IR : Detect carbonyl stretching vibrations (~1650 cm⁻¹) and S-H bonds (~2550 cm⁻¹, if unoxidized) .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (category 2A irritation risk) .
  • Ventilation : Use fume hoods to minimize inhalation exposure.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers investigate the reactivity of this compound with nucleophiles or electrophiles?

  • Methodological Answer :
  • Experimental Design :
  • Varied Conditions : Test reactions under acidic (e.g., HCl), basic (e.g., NaOH), and neutral conditions.
  • Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates at λ_max ≈ 270 nm (pyridine absorption).
  • Analytical Validation :
  • LC-MS : Identify adducts or degradation products.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict reactive sites and transition states .

Q. What methodologies are suitable for assessing the compound’s biological activity, such as enzyme inhibition or cytotoxicity?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-FR-AMC substrates.
  • Cytotoxicity : Conduct MTT assays on human cell lines (e.g., HEK293) at concentrations ≤10 µM to determine IC₅₀ .
  • Computational Docking : Utilize AutoDock Vina to model interactions with target proteins (e.g., kinases) using PubChem 3D conformers .

Q. How can contradictions in experimental data (e.g., inconsistent reaction yields) be resolved?

  • Methodological Answer :
  • Root-Cause Analysis :
  • Variable Control : Systematically test factors like moisture levels, oxygen sensitivity, or catalyst purity .
  • Replicate Experiments : Perform triplicate runs with internal standards (e.g., deuterated analogs) for NMR quantification .
  • Statistical Tools : Apply ANOVA to identify significant variables or use factorial design (2^k models) to optimize conditions .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Stability Studies :
  • pH Stability : Incubate in buffers (pH 2–12) and analyze degradation via HPLC at 24/48/72-hour intervals.
  • Thermal Analysis : Use DSC/TGA to determine decomposition temperatures (>150°C likely).
  • Degradation Pathways : Identify oxidation products (e.g., disulfides) using LC-MS/MS .

Q. How can computational methods (e.g., QSAR, molecular dynamics) predict the compound’s behavior in complex systems?

  • Methodological Answer :
  • QSAR Modeling : Train models with PubChem bioactivity data to predict logP, solubility, or toxicity .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (GROMACS) to assess membrane permeability.
  • Docking Validation : Cross-validate results with experimental IC₅₀ values from kinase assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.